Cas no 942012-67-1 (N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide)

N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- F2880-2903
- 942012-67-1
- N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
- VU0504668-1
- AKOS024474858
- N-benzyl-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
- N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide
-
- Inchi: 1S/C22H27N3O4/c1-28-19-9-7-18(8-10-19)20(25-11-13-29-14-12-25)16-24-22(27)21(26)23-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27)
- InChI Key: RWIWHZZZWDFWTB-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C(C1C=CC(=CC=1)OC)CNC(C(NCC1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 397.20015635g/mol
- Monoisotopic Mass: 397.20015635g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 79.9Ų
N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2880-2903-10mg |
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide |
942012-67-1 | 90%+ | 10mg |
$79.0 | 2023-04-30 | |
Life Chemicals | F2880-2903-15mg |
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide |
942012-67-1 | 90%+ | 15mg |
$89.0 | 2023-04-30 | |
Life Chemicals | F2880-2903-100mg |
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide |
942012-67-1 | 90%+ | 100mg |
$248.0 | 2023-04-30 | |
Life Chemicals | F2880-2903-10μmol |
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide |
942012-67-1 | 90%+ | 10μl |
$69.0 | 2023-04-30 | |
Life Chemicals | F2880-2903-30mg |
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide |
942012-67-1 | 90%+ | 30mg |
$119.0 | 2023-04-30 | |
Life Chemicals | F2880-2903-20mg |
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide |
942012-67-1 | 90%+ | 20mg |
$99.0 | 2023-04-30 | |
Life Chemicals | F2880-2903-40mg |
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide |
942012-67-1 | 90%+ | 40mg |
$140.0 | 2023-04-30 | |
Life Chemicals | F2880-2903-5mg |
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide |
942012-67-1 | 90%+ | 5mg |
$69.0 | 2023-04-30 | |
Life Chemicals | F2880-2903-5μmol |
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide |
942012-67-1 | 90%+ | 5μl |
$63.0 | 2023-04-30 | |
Life Chemicals | F2880-2903-4mg |
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide |
942012-67-1 | 90%+ | 4mg |
$66.0 | 2023-04-30 |
N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Related Literature
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide
Professional Introduction to Compound with CAS No. 942012-67-1 and Product Name: N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide
The compound with CAS No. 942012-67-1 and the product name N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in drug discovery and development. The molecular structure incorporates several key functional groups, including a benzyl moiety, a 4-methoxyphenyl group, and a morpholin-4-yl substituent, which collectively contribute to its distinct chemical properties and biological activities.
Recent research in the domain of medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The presence of the morpholin-4-yl group in N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide is particularly noteworthy, as morpholine derivatives are known for their versatility in enhancing the pharmacokinetic profiles of drugs. This structural feature, combined with the electron-donating effects of the 4-methoxyphenyl group, may contribute to improved solubility and bioavailability, critical factors in drug formulation.
The benzyl group in the compound also plays a crucial role in modulating its interactions with biological targets. Benzyl-substituted amides are frequently employed in medicinal chemistry due to their ability to stabilize reactive intermediates and enhance binding affinity. In the context of N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide, this moiety may facilitate optimal positioning within active sites of enzymes or receptors, thereby enhancing its therapeutic efficacy.
Current advancements in computational chemistry have enabled more precise modeling of molecular interactions. The structural features of N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide have been subjected to rigorous molecular docking studies to evaluate its potential binding affinity to various biological targets. These studies suggest that the compound exhibits promising interactions with enzymes involved in metabolic pathways relevant to inflammation and pain management. Such findings align with ongoing research efforts aimed at developing novel therapeutics for chronic inflammatory conditions.
The synthesis of N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide involves multi-step organic transformations that highlight the synthetic prowess of modern pharmaceutical chemistry. The process requires careful optimization to ensure high yield and purity, underscoring the compound's significance as a lead molecule for further development. Recent improvements in catalytic methods have enabled more efficient synthesis routes, reducing both cost and environmental impact while maintaining high chemical integrity.
In vitro pharmacological studies have begun to elucidate the mechanisms through which N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide exerts its effects. Preliminary data indicate that the compound may modulate signaling pathways associated with neurotransmitter release and receptor function. These findings are particularly intriguing given the growing interest in targeting central nervous system disorders using small molecule inhibitors. The unique combination of structural elements in this compound suggests broad therapeutic potential beyond its initial scope.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide exemplifies this collaborative approach, as it represents a convergence of synthetic chemistry expertise with biological insight. As research progresses, further characterization will be essential to fully understand its pharmacological profile and clinical applicability.
Future directions for this compound include exploring its potential as an intermediate in larger synthetic schemes or as a scaffold for structure-based drug design. The flexibility offered by its core structure allows for modifications that could enhance specific biological activities or optimize pharmacokinetic properties. Such adaptability is a hallmark of promising lead compounds in medicinal chemistry.
Environmental considerations also play a vital role in modern drug development. The synthesis and application of N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide are being evaluated for their ecological impact, ensuring compliance with sustainable practices throughout the lifecycle of the compound.
942012-67-1 (N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide) Related Products
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)



